![molecular formula C17H18N4O2 B3855617 N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide](/img/structure/B3855617.png)
N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide
Übersicht
Beschreibung
N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide, also known as PMSF, is a serine protease inhibitor that is widely used in scientific research. It is a synthetic compound that is commonly used to inhibit the activity of serine proteases in vitro.
Wirkmechanismus
N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide inhibits the activity of serine proteases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond irreversibly inactivates the enzyme, preventing it from cleaving its substrate.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide has been shown to inhibit a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. It has also been shown to inhibit the activity of some cysteine proteases. N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide is not cell-permeable and therefore cannot be used to inhibit intracellular serine proteases. N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide has no known physiological effects in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide as a serine protease inhibitor is that it is relatively specific for serine proteases and does not inhibit other classes of proteases. Another advantage is that it is stable and easy to use. However, N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide has some limitations. It is not effective against all serine proteases, and some proteases are resistant to inhibition by N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide. N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide can also react with other nucleophiles in the reaction mixture, which can lead to false-positive results.
Zukünftige Richtungen
In the future, researchers may develop new serine protease inhibitors that are more specific and effective than N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide. They may also investigate the role of serine proteases in various biological processes and develop new therapies based on this knowledge. Additionally, researchers may investigate the use of N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide in combination with other protease inhibitors to achieve greater inhibition of protease activity.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide is commonly used in scientific research as a serine protease inhibitor. It is used to inhibit the activity of serine proteases in vitro, which allows researchers to study the role of these enzymes in various biological processes. N-(2-methylphenyl)-4-oxo-4-[2-(3-pyridinylmethylene)hydrazino]butanamide is also used to protect proteins from proteolytic degradation during purification and storage.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-N'-[(E)-pyridin-3-ylmethylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-13-5-2-3-7-15(13)20-16(22)8-9-17(23)21-19-12-14-6-4-10-18-11-14/h2-7,10-12H,8-9H2,1H3,(H,20,22)(H,21,23)/b19-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYYWHLFJXTCGI-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49819332 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-Methylphenyl)-3-{N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3855543.png)
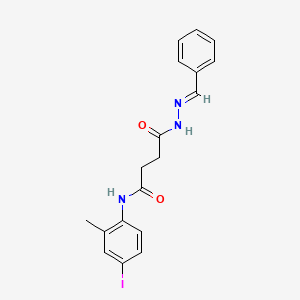
![2,2,2-trifluoro-1-(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)ethanone](/img/structure/B3855553.png)
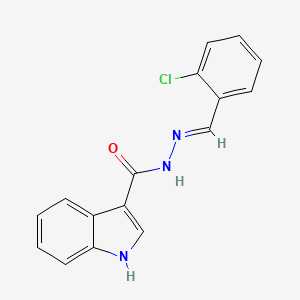
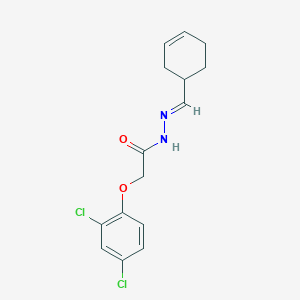
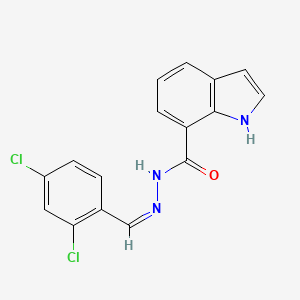
![5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B3855588.png)

![N-cyclopropyl-1'-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B3855594.png)
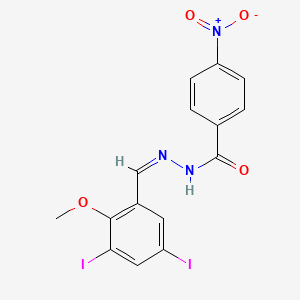
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-bromobenzohydrazide](/img/structure/B3855599.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)
![2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone](/img/structure/B3855621.png)
![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3855627.png)